6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Technical Guide for Drug Discovery Professionals
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its rigid, bicyclic aromatic framework provides a versatile scaffold for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a multitude of biological targets.[1][2] This structural motif is at the core of approved drugs and numerous clinical candidates, demonstrating a broad range of therapeutic potential, including applications in oncology, central nervous system disorders, and infectious diseases.[3][4]
This guide focuses on a specific, yet highly valuable derivative: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine . The introduction of a bromine atom at the 6-position offers a reactive handle for further chemical elaboration, primarily through transition metal-catalyzed cross-coupling reactions.[5][6] This feature makes it an exceptionally useful building block for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies. The 2-isopropyl group, on the other hand, provides a defined steric and lipophilic feature that can influence target engagement and pharmacokinetic properties.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will detail the chemical and physical properties, a plausible synthetic route based on established methodologies, key chemical transformations, and the underlying rationale for these experimental designs. The guide will also touch upon the potential biological significance of this scaffold, drawing from the wealth of data on related pyrazolo[1,5-a]pyrimidine derivatives.
Core Chemical and Physical Properties
While extensive experimental data for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is not publicly available, its core properties can be reliably predicted based on its structure and data from commercial suppliers.[7]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN₃ | [7] |
| Molecular Weight | 240.11 g/mol | [7] |
| CAS Number | 1296224-38-8 | [7] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and dimethylformamide. Limited solubility in alcohols and likely insoluble in water. | Inferred from related structures |
| Hazard | Irritant | [7] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.
Step-by-Step Protocol with Mechanistic Insights
Objective: To synthesize 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine via a cyclocondensation reaction.
Materials:
-
3-Amino-5-isopropylpyrazole
-
2-Bromomalonaldehyde (or a suitable precursor like mucobromic acid)
-
Ethanol or Acetic Acid (as solvent)
-
Appropriate acid or base catalyst (e.g., HCl, p-toluenesulfonic acid, or a non-nucleophilic base)
Protocol:
-
Preparation of Reactants: Dissolve 3-Amino-5-isopropylpyrazole (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Rationale: The choice of solvent is critical. Acetic acid can act as both a solvent and a catalyst for the condensation. Ethanol is a common, less acidic alternative.
-
-
Addition of the 1,3-Bielectrophile: To the stirred solution, add 2-bromomalonaldehyde (1.1 equivalents) portion-wise. A slight excess of the aldehyde ensures the complete consumption of the more valuable aminopyrazole.
-
Rationale: 2-Bromomalonaldehyde provides the three-carbon backbone required to form the pyrimidine ring. The bromine atom is strategically placed to yield the desired 6-bromo product.
-
-
Catalysis and Reaction: Add a catalytic amount of a suitable acid (if not using acetic acid as the solvent). Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction proceeds through a series of nucleophilic attacks and dehydrations. The initial step is the formation of a Schiff base between the exocyclic amino group of the pyrazole and one of the aldehyde carbonyls. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the aromatic pyrazolo[1,5-a]pyrimidine ring system.
-
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted starting materials and any side products. The choice of purification method depends on the physical properties of the product and the impurities present.
-
Key Chemical Transformations: A Gateway to Molecular Diversity
The true utility of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in drug discovery lies in the reactivity of the C6-bromo substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8]
-
Protocol Overview: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is reacted with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base.
-
Experimental Causality: The choice of catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2), ligand, base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane, toluene, DMF/water mixtures) is crucial for achieving high yields and avoiding side reactions like debromination.[9] The reaction is often performed under an inert atmosphere to protect the catalyst from oxidation. Microwave heating can significantly accelerate the reaction rate.[8]
-
Self-Validation: The progress of the reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the higher molecular weight product. The final product's identity is confirmed by NMR and mass spectrometry.
Buchwald-Hartwig Amination
This powerful reaction enables the formation of C-N bonds, providing access to a wide range of substituted amines.[10]
-
Protocol Overview: The title compound is coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.
-
Experimental Causality: The catalytic cycle of the Buchwald-Hartwig amination is sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are necessary to deprotonate the amine and generate the active catalyst.[10]
-
Self-Validation: Similar to the Suzuki coupling, reaction monitoring by TLC or LC-MS is essential. The disappearance of the starting bromide and the appearance of a new, more polar spot (for primary and secondary amines) are indicative of a successful reaction.
Spectroscopic Characterization (Predicted)
While experimental spectra for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine are not available, the expected NMR signals can be predicted based on the analysis of the parent scaffold and related derivatives.[11]
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the protons at the C5 and C7 positions. The proton at C5 will likely appear at a lower field (higher ppm) than the proton at C7.
-
Pyrazolo Proton: A singlet corresponding to the proton at the C3 position.
-
Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups. The integration of these signals will be in a 1:6 ratio.
¹³C NMR:
-
Aromatic Carbons: Signals for the six carbons of the bicyclic core are expected. The carbon bearing the bromine atom (C6) will be significantly influenced by the halogen's electronic effects. The other carbons (C2, C3, C3a, C5, C7) will have characteristic chemical shifts.[11]
-
Isopropyl Group: Two signals corresponding to the CH and CH₃ carbons.
Biological and Medicinal Chemistry Context
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly in the field of kinase inhibition.[2][12] Derivatives have shown potent activity against a range of kinases, including Pim-1, CDKs, and PI3Kδ.[13][14][15]
-
Kinase Inhibition: The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core allows it to function as an ATP-competitive inhibitor by forming hydrogen bonds and π-stacking interactions within the ATP-binding pocket of kinases.[2]
-
Structure-Activity Relationships (SAR): The substituents at various positions on the ring system play a critical role in determining potency and selectivity.[2] The 2-isopropyl group on the target molecule likely occupies a hydrophobic pocket in the target protein. The 6-position, where the bromine is located, is a key vector for exploring SAR. By replacing the bromine with various aryl, heteroaryl, or amino groups via cross-coupling, researchers can probe interactions with the solvent-exposed region of the binding site, often leading to significant improvements in potency and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.
-
General Hazards: The compound is listed as an irritant.[7] It may cause skin, eye, and respiratory irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrazolo[1,5-a]pyrimidine core is a privileged scaffold with proven biological activity, particularly in the realm of kinase inhibition. The presence of the 6-bromo substituent provides a convenient and reactive handle for the synthesis of diverse compound libraries through well-established cross-coupling methodologies. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, key chemical transformations, and its significance in a drug discovery context. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - ACS Publications. (URL: [Link])
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])
-
6-Bromopyrazolo[1,5-a]pyrimidine | C6H4BrN3 | CID 22236701 - PubChem. (URL: [Link])
-
Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (URL: [Link])
-
Suzuki–Miyaura coupling reaction of brominated... - ResearchGate. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing). (URL: [Link])
-
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Building Blocks | Kishida Chemical Co., Ltd. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (URL: [Link])
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
